

Application Note: Mass Spectrometry Analysis of 1-(p-tolyl)cyclopentane-1-carboxylic acid

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Compound of Interest

Compound Name: 1-(4-Methylphenyl)cyclopentanecarboxylic acid

Cat. No.: B1294532

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Abstract: This document provides a comprehensive guide to the mass spectrometric analysis of 1-(p-tolyl)cyclopentane-1-carboxylic acid, a compound of interest in pharmaceutical and materials science research. Detailed protocols for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are presented, emphasizing the rationale behind methodological choices. This guide is intended for researchers, scientists, and drug development professionals seeking to develop robust analytical methods for this and structurally related molecules.

Introduction

1-(p-tolyl)cyclopentane-1-carboxylic acid (CAS 80789-75-9) is a carboxylic acid derivative featuring a cyclopentane ring and a p-tolyl group attached to the same carbon atom.^{[1][2][3][4]} Its molecular formula is C₁₃H₁₆O₂ with a molecular weight of 204.26 g/mol.^{[2][3]}

Understanding the mass spectrometric behavior of this molecule is crucial for its identification, quantification, and structural elucidation in various matrices. This application note outlines optimized protocols for its analysis using both GC-MS and LC-MS, covering sample preparation, instrumental parameters, and expected fragmentation patterns.

The choice between GC-MS and LC-MS is contingent on the sample matrix, required sensitivity, and the specific analytical question. GC-MS is well-suited for volatile and thermally stable compounds, often requiring derivatization for polar molecules like carboxylic acids to

improve chromatographic performance and detection.[5][6][7] LC-MS, particularly with electrospray ionization (ESI), is advantageous for less volatile and thermally labile compounds, offering high sensitivity and the ability to analyze samples in their native form.[8][9]

Chemical and Physical Properties

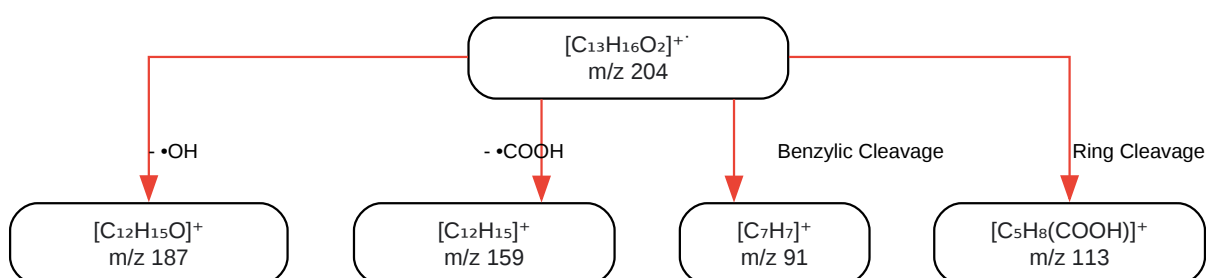
A thorough understanding of the analyte's properties is fundamental to method development.

Property	Value	Source
CAS Number	80789-75-9	[1][2][3][4]
Molecular Formula	C ₁₃ H ₁₆ O ₂	[2][3]
Molecular Weight	204.26 g/mol	[2][3]
Melting Point	181-184 °C	[1][4]
Boiling Point	~302.76 °C (estimate)	[1][4]
Appearance	Beige-greyish powder/granules	[4]
Storage	Room Temperature, Sealed in Dry Conditions	[4]

GC-MS Analysis Protocol

For GC-MS analysis, derivatization of the carboxylic acid group is highly recommended to increase volatility and thermal stability, and to produce characteristic mass spectra. Methylation is a common and effective derivatization strategy.[5]

Workflow for GC-MS Analysis



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